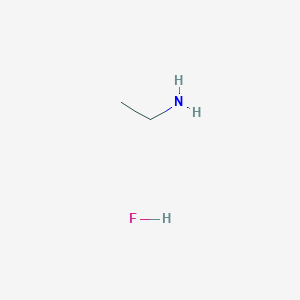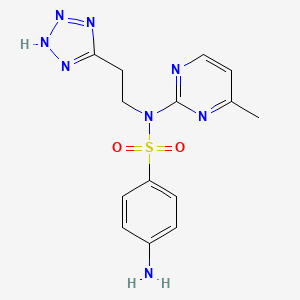
4-Amino-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a tetrazole ring and a pyrimidine moiety, suggests potential biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Moiety: Starting with a suitable precursor, such as 4-methylpyrimidine, through nitration and subsequent reduction to introduce the amino group.
Introduction of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrimidine and tetrazole intermediates with a benzenesulfonamide derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic ring and the tetrazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also serve as a lead compound in drug discovery programs.
Medicine
As a sulfonamide derivative, it may exhibit antibacterial properties, making it useful in developing new antibiotics
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates
Propriétés
Numéro CAS |
69518-43-0 |
|---|---|
Formule moléculaire |
C14H16N8O2S |
Poids moléculaire |
360.40 g/mol |
Nom IUPAC |
4-amino-N-(4-methylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N8O2S/c1-10-6-8-16-14(17-10)22(9-7-13-18-20-21-19-13)25(23,24)12-4-2-11(15)3-5-12/h2-6,8H,7,9,15H2,1H3,(H,18,19,20,21) |
Clé InChI |
GGWLEJHNKUPYJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


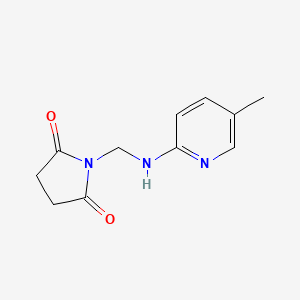
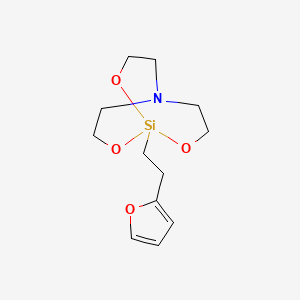
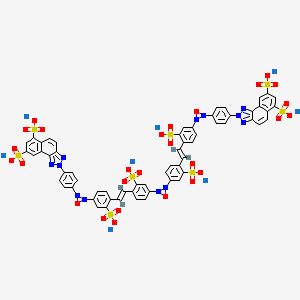
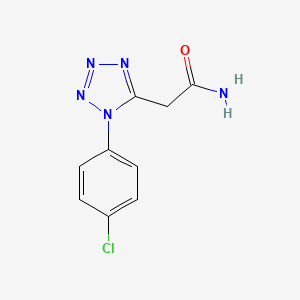
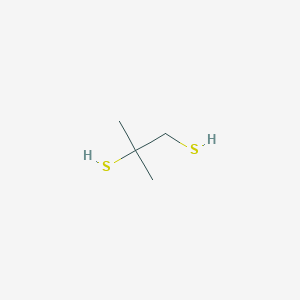

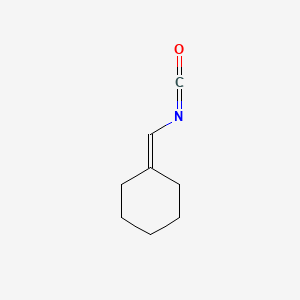

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
